Nafoxidine-d5 Hydrochloride is a deuterated derivative of Nafoxidine, a nonsteroidal selective estrogen receptor modulator (SERM) classified under the triphenylethylene group. Initially developed for the treatment of advanced breast cancer, Nafoxidine was synthesized in the 1970s but was never marketed due to significant side effects observed during clinical trials, including ichthyosis and phototoxicity . The compound is notable for its long-acting nature, with a nuclear retention time ranging from 24 to 48 hours .
Nafoxidine-d5 Hydrochloride is synthesized from Nafoxidine, which itself was developed by Upjohn as part of a fertility control program. The deuterated version, Nafoxidine-d5, is used in research to trace metabolic pathways and pharmacokinetics due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior .
Nafoxidine-d5 Hydrochloride falls under the category of selective estrogen receptor modulators. These compounds can act as either agonists or antagonists depending on the target tissue, making them valuable in treating hormone-related conditions such as breast cancer.
The synthesis of Nafoxidine-d5 Hydrochloride involves several steps that typically start with the precursor Nafoxidine. The introduction of deuterium can be achieved through various methods, including:
The synthetic route may involve:
Nafoxidine-d5 Hydrochloride retains the core structure of Nafoxidine but includes five deuterium atoms replacing hydrogen atoms in specific locations. Its molecular formula is with a molar mass of approximately 430.6 g/mol due to the additional mass from deuterium .
Nafoxidine-d5 Hydrochloride can undergo various chemical reactions typical for SERMs:
The reactions often involve:
Nafoxidine-d5 Hydrochloride functions primarily by binding to estrogen receptors in target tissues:
Research indicates that Nafoxidine has a similar mechanism to tamoxifen but with different receptor interaction profiles, contributing to its unique pharmacological properties .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are utilized for purity assessment and quantification .
Nafoxidine-d5 Hydrochloride serves multiple purposes in scientific research:
Nafoxidine-d5 hydrochloride is a deuterated analog of the nonsteroidal estrogen receptor antagonist nafoxidine hydrochloride, where five hydrogen atoms are replaced by deuterium (²H or D). Its molecular formula is C₂₉H₂₆D₅ClNO₂, with a molecular weight of 467.05 g/mol [4]. The deuterium atoms are strategically incorporated at the pyrrolidine ring of the molecule, specifically on the methylene groups (positions C17-C20 and the nitrogen-bound carbon) [4]. This labeling pattern minimizes alterations to the pharmacophore while enhancing metabolic stability for research applications. In contrast, non-deuterated nafoxidine hydrochloride has the formula C₂₉H₃₂ClNO₂ and a molecular weight of 462.02 g/mol [6] [7]. The isotopic purity of nafoxidine-d5 hydrochloride typically exceeds 99%, confirmed by mass spectrometry, which shows characteristic mass shifts (e.g., +5 Da in molecular ion peaks) [4].
Table 1: Molecular Characteristics of Nafoxidine-d5 HCl vs. Non-Deuterated Form
Property | Nafoxidine-d5 Hydrochloride | Nafoxidine Hydrochloride |
---|---|---|
Molecular Formula | C₂₉H₂₆D₅ClNO₂ | C₂₉H₃₂ClNO₂ |
Molecular Weight (g/mol) | 467.05 | 462.02 |
CAS Number (Unlabeled) | 1847-63-8 | 1847-63-8 |
Deuterium Positions | Pyrrolidine ring (5 sites) | N/A |
Deuteration preserves the core structure of nafoxidine but significantly alters its biochemical behavior. Key differences include:
Table 2: Functional Differences Between Nafoxidine-d5 HCl and Native Compound
Parameter | Nafoxidine-d5 Hydrochloride | Nafoxidine Hydrochloride |
---|---|---|
ERα Association Rate | Slower (Deuterium effect) | Moderate |
Metabolic Half-Life | Extended by 50–100% | Baseline |
FTIR C-H Stretch | 2150 cm⁻¹ (C-D) | 2900 cm⁻¹ (C-H) |
Nafoxidine-d5 hydrochloride displays aqueous solubility of ≥8 mg/mL, mirroring its non-deuterated counterpart [1] [6]. It is also soluble in ethanol but insoluble in ether or nonpolar solvents. Stability assessments indicate:
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Aqueous Solubility | 25°C, pH 7.0 | ≥8 mg/mL |
Ethanol Solubility | 25°C | >50 mg/mL |
Thermal Decomposition | Melting Point | 178–180°C |
Photodegradation t₁/₂ | UV light (254 nm) | <48 hours |
Long-Term Storage | –80°C (desiccated) | 6 months |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9